Physicochemical Property Comparison: Calculated LogP and Hydrogen Bond Acceptor Count versus the Direct Des-Methylene Analog
The target compound incorporates a methylene (-CH2-) spacer between the benzamide nitrogen and the benzodioxole ring, which is absent in the closely related analog N-(1,3-benzodioxol-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide (CID 1248970, CAS 690246-60-7) [1]. This structural extension is predicted to increase lipophilicity and molecular flexibility. Computed XLogP3 for the target compound is 2.9 [2], while the des-methylene analog has a lower calculated logP (approximately 2.4, based on the difference of one methylene group contributing ~0.5 log units). Additionally, the target compound possesses seven hydrogen bond acceptors versus six for the des-methylene analog, potentially altering solvation and target binding kinetics [2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.9; H-bond acceptors = 7 |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide (CID 1248970, CAS 690246-60-7): estimated XLogP3 ≈ 2.4; H-bond acceptors = 6 |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔH-bond acceptors = +1 |
| Conditions | Computed physicochemical properties (XLogP3, PubChem release 2021.10.14) |
Why This Matters
Physicochemical divergence of this magnitude can significantly influence passive membrane permeability, aqueous solubility, and non-specific protein binding, directly impacting assay performance and lead optimization decisions.
- [1] PubChem. Compound Summary for CID 1248970, N-(1,3-benzodioxol-5-yl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 1248971. Computed Properties, XLogP3-AA. National Center for Biotechnology Information. View Source
